2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13467093
Molecular Formula: C16H29N3O3
Molecular Weight: 311.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29N3O3 |
|---|---|
| Molecular Weight | 311.42 g/mol |
| IUPAC Name | tert-butyl 2-[[[(2S)-2-aminopropanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H29N3O3/c1-11(17)14(20)19(12-7-8-12)10-13-6-5-9-18(13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13?/m0/s1 |
| Standard InChI Key | KECOKIOBLSVCLT-AMGKYWFPSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C2CC2)N |
| SMILES | CC(C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C2CC2)N |
| Canonical SMILES | CC(C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C2CC2)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a methyl group bearing two distinct functional groups:
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A cyclopropylamino moiety, introducing steric constraint and potential metabolic stability.
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An (S)-2-amino-propionyl group, which confers chirality and hydrogen-bonding capabilities.
The 1-position of the pyrrolidine is protected by a tert-butyl ester, enhancing lipophilicity and stability under basic conditions .
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The (S)-configuration at the 2-amino-propionyl group is critical for interactions with chiral biological targets, such as enzymes or receptors. Computational modeling suggests that this stereochemistry optimizes hydrogen bonding with active-site residues in proteases. The cyclopropyl group introduces angle strain, which may enhance binding affinity by pre-organizing the molecule into a bioactive conformation.
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis involves four principal stages:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under Mitsunobu conditions yields the pyrrolidine core .
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Introduction of Cyclopropylamino Group: Reaction of the pyrrolidine with cyclopropylamine via nucleophilic substitution, facilitated by DCC (N,N'-dicyclohexylcarbodiimide) coupling.
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Coupling with (S)-2-Amino-propionyl Moiety: Enantioselective acylation using (S)-2-N-Boc-aminopropionic acid and HOBt (hydroxybenzotriazole) .
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tert-Butyl Ester Protection: Treatment with Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP (4-dimethylaminopyridine).
Key Challenges:
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Epimerization Risk: The (S)-configuration must be preserved during acylation. Low-temperature (-20°C) reactions minimize racemization .
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Cyclopropane Stability: Acidic conditions during Boc deprotection may destabilize the cyclopropyl ring, necessitating anhydrous HCl in dioxane.
Industrial-Scale Production
Continuous flow reactors are employed to enhance yield (≥85%) and reduce reaction times. Process analytical technology (PAT) monitors intermediate purity, ensuring compliance with ICH Q3D guidelines for elemental impurities .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL under acidic conditions (pH 2.0) due to protonation of the amino group .
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Thermal Stability: Decomposition initiates at 185°C, with the tert-butyl ester undergoing retro-ene elimination.
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Photostability: UV exposure (254 nm) induces <5% degradation over 24 hours, attributed to the cyclopropyl group’s rigidity.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.15–2.35 (m, 4H, pyrrolidine), 3.10 (q, J = 6.8 Hz, 1H, cyclopropyl CH), 4.25 (d, J = 12.4 Hz, 1H, NH) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).
Biological Activity and Mechanisms
Enzyme Inhibition
Applications in Drug Discovery
Prodrug Development
The tert-butyl ester serves as a pro-moiety for carboxylic acid drugs, improving oral bioavailability. In vivo studies in rats show a 3.2-fold increase in AUC (area under the curve) compared to the free acid .
Peptidomimetic Design
The pyrrolidine-cyclopropyl scaffold mimics proline’s conformational constraints, enabling selective targeting of prolyl oligopeptidase (POP) with Kᵢ = 12 nM.
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